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Compound of Interest

Compound Name: (4-Bromobutyl)cyclohexane

Cat. No.: B1283877 Get Quote

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for (4-Bromobutyl)cyclohexane, a valuable building block in organic synthesis. Due to the

limited availability of published experimental spectra for this specific compound, this guide

presents predicted data based on the analysis of structurally similar compounds and

established spectroscopic principles. Detailed, generalized experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also

provided for researchers and professionals in drug development and chemical sciences.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (4-
Bromobutyl)cyclohexane (CAS: 60439-16-9, Molecular Formula: C₁₀H₁₉Br, Molecular

Weight: 219.16 g/mol ).[1][2] These predictions are derived from the analysis of analogous

structures such as bromocyclohexane, 1-bromobutane, and other substituted cyclohexanes.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.40 Triplet (t) 2H -CH₂-Br

~1.85 Multiplet (m) 2H -CH₂-CH₂-Br

~1.60 - 1.80 Multiplet (m) 5H
Cyclohexyl -H (axial &

equatorial)

~1.10 - 1.40 Multiplet (m) 6H
Cyclohexyl -H & Butyl

-CH₂-

~0.85 - 1.05 Multiplet (m) 4H
Cyclohexyl -H (axial)

& Butyl -CH₂-

Note: The proton chemical shifts for the cyclohexane ring are complex and overlapping due to

the conformational flexibility and the presence of axial and equatorial protons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~37.5 Cyclohexyl -CH

~34.0 -CH₂-Br

~33.0 Cyclohexyl -CH₂

~32.5 -CH₂-CH₂-Br

~29.0 -CH₂-CH₂-Cyclohexyl

~26.5 Cyclohexyl -CH₂

Note: The carbon attached to the bromine atom is expected to be in the 30-40 ppm range. The

exact chemical shifts of the cyclohexane carbons can vary based on conformational effects.

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2925 - 2850 Strong
C-H Stretching (Cyclohexyl &

Butyl)

1450 Medium C-H Bending (Scissoring)

650 - 550 Medium-Strong C-Br Stretching

Note: The IR spectrum of an alkyl halide is often characterized by the strong C-H stretching

and bending vibrations. The C-Br stretch is a key diagnostic peak, though it appears in the

lower frequency "fingerprint" region.[3]

Predicted Mass Spectrometry (MS) Data (Electron
Ionization, 70 eV)

m/z Relative Intensity Assignment

218/220 Low
[M]⁺ (Molecular ion peak with

bromine isotopes)

139 Medium [M - Br]⁺

83 High [C₆H₁₁]⁺ (Cyclohexyl fragment)

55 High [C₄H₇]⁺ (Butyl fragment)

Note: A characteristic feature in the mass spectrum of a bromine-containing compound is the

presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding

to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4][5]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid haloalkanes like

(4-Bromobutyl)cyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular

structure.
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Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of (4-Bromobutyl)cyclohexane in about 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 500 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Reference the spectra to the TMS signal.

Integrate the signals in the ¹H NMR spectrum and identify the multiplicities.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Place a small drop of neat (undiluted) liquid (4-Bromobutyl)cyclohexane directly onto the

ATR crystal.[6]

Instrument Parameters (FTIR Spectrometer):

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum. The instrument software will automatically subtract the

background spectrum.

Data Processing:

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Preparation:

Prepare a dilute solution of (4-Bromobutyl)cyclohexane in a volatile solvent (e.g.,

methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Instrument Parameters (GC-MS or Direct Infusion):

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40-400.

Data Acquisition:

Introduce the sample into the ion source. If using GC-MS, the compound will be separated

on a capillary column before entering the mass spectrometer.

Data Processing:

Identify the molecular ion peak and any characteristic isotopic patterns.

Analyze the fragmentation pattern to identify key structural fragments.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart of the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1283877?utm_src=pdf-body-img
https://www.benchchem.com/product/b1283877?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. (4-Bromobutyl)cyclohexane | C10H19Br | CID 13962520 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. (4-Bromobutyl)cyclohexane | CAS 60439-16-9 | Chemical-Suppliers [chemical-
suppliers.eu]

3. orgchemboulder.com [orgchemboulder.com]

4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation
pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

5. youtube.com [youtube.com]

6. orgchemboulder.com [orgchemboulder.com]

To cite this document: BenchChem. [Spectroscopic Profile of (4-Bromobutyl)cyclohexane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283877#4-bromobutyl-cyclohexane-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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